2,4,6-Trimethylbenzoic acid
Overview
Description
2,4,6-Trimethylbenzoic acid is a derivative of benzoic acid where three methyl groups are substituted at the 2nd, 4th, and 6th positions of the benzene ring. It is one of the main processed products of C9 aromatic by-products and has been synthesized through various methods, including a one-step method that yields a high purity product .
Synthesis Analysis
The synthesis of 2,4,6-Trimethylbenzoic acid has been achieved through different synthetic routes. One method involves the use of 2,4,6-trimethylbenzoic acid and sulfurous oxychloride, with dimethylformamide as a catalyst, to produce 2,4,6-trimethylbenzoyl chloride with a high yield of 89.8% . Another study reports the synthesis of 2,4,6-Trimethylbenzoic acid by a one-step method, focusing on post-treatment technology to achieve a yield of 97% and a purity above 99% .
Molecular Structure Analysis
A theoretical study on the molecular structure of a closely related compound, 2,4,5-trimethylbenzoic acid, has been conducted using Density Functional Theory (DFT). The study included vibrational analysis using FT-IR and FT-Raman spectroscopy, as well as UV techniques to investigate the monomer and dimer structures. The study provided detailed insights into the geometric parameters, energies, and vibrational spectra of the molecule .
Chemical Reactions Analysis
The chemical reactivity of trimethylbenzoic acid derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid involved iodination reactions, demonstrating the potential for halogenation of trimethylbenzoic acids . Additionally, the Alder-Rickert reaction has been used to prepare 6-aryl-2,4-dimethoxybenzoic acids, indicating the possibility of further functionalization of the benzene ring in trimethylbenzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trimethylbenzoic acid can be deduced from the properties of similar compounds. For example, the crystal structures of 2,4,6-trimethylpyridine-benzoic acid complexes have been determined, showing hydrogen bonding interactions, which suggest that 2,4,6-Trimethylbenzoic acid may also form stable complexes with other molecules . The thermochemical study of 2,4,5-trimethylbenzoic acid synthesis provides insights into the reaction conditions that could be applicable to the synthesis of 2,4,6-Trimethylbenzoic acid, such as the use of aqueous nitric acid solutions for oxidation .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis : TMBA is synthesized by carboxylation of mesitylene in a carbon dioxide–AlCl3 system, achieving yields as high as 83.3% under optimized conditions (Zang Yangling, 2007). A one-step synthesis method has also been developed, resulting in 97% yield and over 99% purity (J. Xing, Y. Zhang, L. Liu, 2011).
Esterification Studies : The impact of microwave irradiation on the esterification of TMBA was explored, demonstrating that microwave-assisted reactions align with predictions made using conventional Arrhenius parameters (K. Raner, C. R. Strauss, 1992).
Absorption Spectrum : Research into the ultraviolet absorption spectra of TMBA solutions in sulfuric acid revealed characteristic absorption bands, which have implications for its spectroscopic applications (D. Beistel, E. Atkinson, S. Safavi, 1967).
Environmental and Biochemical Research
- Biogeochemical Evolution : TMBA's evolution in an aquifer contaminated with jet fuel hydrocarbons was studied, offering insights into its role as a metabolite signature in environmental contamination scenarios (J. Namocatcat et al., 2003).
Material Science and Spectroscopy
Molecular Structure and Vibrational Analysis : A theoretical study provided insights into the structural and vibrational characteristics of TMBA, which is crucial for materials science and molecular spectroscopy (M. Karabacak, S. Bilgili, A. Atac, 2015).
Complex Formation with Pyrazoles : Investigations into mixed crystals of pyrazoles and TMBA revealed intricate hydrogen bonding patterns, which are significant for crystallography and materials research (C. Foces-Foces et al., 1996).
Thermochemical Properties : A study of the vapour pressures and enthalpies of sublimation and formation of TMBA provided essential thermochemical data, relevant to both environmental science and industrial processes (M. Colomina et al., 1984).
Advanced Applications
Rare Earth Element Complexes : Research on rare earth element complexes with TMBA has implications for materials science, particularly in the development of new materials and catalytic processes (W. Brzyska, 2000).
Electron Spin Resonance Studies : The planarity of hindered methylbenzoate radical anion derivatives, including TMBA, was analyzed, which is relevant for understanding the electronic properties of these compounds (C. Sieiro et al., 1987).
Binuclear Terbium Complex : The synthesis and structural analysis of a binuclear terbium complex with TMBA offers insights into coordination chemistry and potential applications in materials science (Li Dong, 2006).
Electrochemical Studies : The electrochemical reduction of TMBA derivatives was studied, providing valuable information for electrochemistry and potential applications in synthetic chemistry (Greg A. Urove, D. Peters, 1994).
Spectroscopic and Magnetic Properties : The study of the spectroscopic and magnetic properties of metal complexes with TMBA contributes to the understanding of metal-ligand interactions, relevant in inorganic chemistry and materials science (O. A. Odunola, 1993).
Safety And Hazards
properties
IUPAC Name |
2,4,6-trimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFIRKXTFQCCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048200 | |
Record name | 2,4,6-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbenzoic acid | |
CAS RN |
480-63-7 | |
Record name | 2,4,6-Trimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesitylenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesitoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mesitoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2,4,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESITYLENE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU2HG6787 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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